4-Butyl-4'-hydroxychalcone

Catalog No.
S683190
CAS No.
385810-21-9
M.F
C19H20O2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Butyl-4'-hydroxychalcone

CAS Number

385810-21-9

Product Name

4-Butyl-4'-hydroxychalcone

IUPAC Name

3-(4-butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C19H20O2/c1-2-3-4-15-5-7-16(8-6-15)9-14-19(21)17-10-12-18(20)13-11-17/h5-14,20H,2-4H2,1H3

InChI Key

LFLVYHVGNKJGBV-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O

Canonical SMILES

CCCCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O

Isomeric SMILES

CCCCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O

While there is not a vast amount of scientific research currently published on 4-Butyl-4'-hydroxychalcone, it is available from some commercial suppliers as a biochemical for proteomics research [, , ].

Here's what we know based on supplier information and its chemical classification:

  • Chemical Classification

    4-Butyl-4'-hydroxychalcone belongs to a class of natural compounds called chalcones []. Chalcones are flavonoids known for their biological activities including anti-inflammatory and anti-cancer properties [].

  • Potential Application in Proteomics Research

4-Butyl-4'-hydroxychalcone is a synthetic compound belonging to the chalcone family, characterized by its unique structure that includes a butyl group and a hydroxyl group at specific positions on the chalcone backbone. The chemical formula for 4-Butyl-4'-hydroxychalcone is C19H20O2C_{19}H_{20}O_{2}, and it has a molecular weight of approximately 280.37 g/mol. This compound is noted for its potential biological activities and applications in various fields, particularly in pharmacology and biochemistry.

There's no documented research on the specific mechanism of action of 4-Butyl-4'-hydroxychalcone. However, its parent compound, 4-hydroxychalcone, exhibits antihypertensive effects, possibly by acting as a calcium channel blocker or through an angiotensin-converting enzyme (ACE) inhibitory mechanism []. Further research is needed to determine if 4-Butyl-4'-hydroxychalcone shares a similar mechanism.

, including:

  • Oxidation: It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
  • Alkylation: The compound can undergo alkylation reactions, where the butyl group can be replaced or modified under specific conditions.
  • Condensation: It can participate in condensation reactions with other organic compounds, forming larger molecular structures.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .

Research indicates that 4-Butyl-4'-hydroxychalcone exhibits several biological activities, including:

  • Antioxidant Properties: It has shown potential as a free radical scavenger, which may help in protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Studies suggest that it can inhibit the production of inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity: Preliminary studies have indicated that this compound may possess antimicrobial properties against various pathogens.

These activities make 4-Butyl-4'-hydroxychalcone a subject of interest in drug development and therapeutic applications .

The synthesis of 4-Butyl-4'-hydroxychalcone typically involves:

  • Condensation Reaction: The primary method involves the condensation of 4-butylacetophenone with an appropriate aldehyde (such as benzaldehyde) in the presence of a base (e.g., sodium hydroxide).
  • Purification: After the reaction, the product is usually purified through recrystallization or chromatography techniques to achieve high purity levels.

Alternative methods may include microwave-assisted synthesis or solvent-free approaches that enhance yield and reduce reaction times .

4-Butyl-4'-hydroxychalcone has several applications, particularly in:

  • Pharmaceuticals: Due to its biological properties, it is being explored for potential therapeutic uses in treating oxidative stress-related conditions and inflammatory diseases.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in cosmetic formulations aimed at skin protection.
  • Food Industry: It may be used as a natural preservative due to its antimicrobial activity.

These applications highlight its versatility and importance in various industries .

Interaction studies involving 4-Butyl-4'-hydroxychalcone focus on its binding affinity with biological targets. For instance, docking studies have indicated its potential interaction with enzymes related to inflammation and oxidative stress pathways. Such studies are essential for understanding how this compound can be utilized effectively in therapeutic contexts .

Several compounds share structural similarities with 4-Butyl-4'-hydroxychalcone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-HydroxychalconeHydroxyl group at position 2Exhibits strong antioxidant properties
4-HydroxychalconeHydroxyl group at position 4Known for anti-inflammatory effects
Naringenin ChalconeContains a sugar moietyDemonstrates unique flavonoid properties
3,4-DihydroxychalconeTwo hydroxyl groups at positions 3 and 4Enhanced solubility and bioavailability

The uniqueness of 4-Butyl-4'-hydroxychalcone lies in its specific butyl substitution and the positioning of the hydroxyl group, which contribute to its distinctive chemical reactivity and biological profile compared to other chalcones .

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

280.146329876 g/mol

Monoisotopic Mass

280.146329876 g/mol

Heavy Atom Count

21

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

(E)-3-(4-butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Dates

Last modified: 08-15-2023

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